molecular formula C16H11NO3 B4316768 2-(3-nitrobenzylidene)indan-1-one

2-(3-nitrobenzylidene)indan-1-one

Cat. No.: B4316768
M. Wt: 265.26 g/mol
InChI Key: YBBSELSAFWNGFE-MDWZMJQESA-N
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Description

2-(3-nitrobenzylidene)indan-1-one is a useful research compound. Its molecular formula is C16H11NO3 and its molecular weight is 265.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 265.07389321 g/mol and the complexity rating of the compound is 438. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 687664. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Leishmanicidal and Cytotoxic Activities : The derivatives of indan-1,3-dione, including 2-arylidene indan-1,3-diones, exhibit significant biological activities. For instance, specific derivatives demonstrated potent cytotoxicity against leukemia cell lines and leishmanicidal activity against Leishmania amazonensis. A 4D-QSAR study on these compounds provided insights into their mode of action for each biological activity, highlighting the importance of specific molecular groups in these activities (de Souza et al., 2021).

  • Reductive Heterocyclizations : The transformation of N-(2-nitrobenzylidene)anilines to 3-anilino-2-aryl-2H-indazoles through indium-iodine-promoted conversion is a noteworthy chemical reaction. This reductive heterocyclization process offers a pathway to synthesize indazole derivatives, which are important in medicinal chemistry (Ahn et al., 2007).

  • Intramolecular Amination for Indazole Synthesis : 1-Aryl-2-(2-nitrobenzylidene)hydrazines, related to 2-(3-nitrobenzylidene)indan-1-one, undergo intramolecular amination to produce 1-aryl-1H-indazole derivatives. This reaction, promoted by potassium tert-butoxide, is crucial for the synthesis of indazoles, a class of compounds with diverse pharmacological properties (Esmaeili-Marandi et al., 2014).

  • Antibacterial Studies and Molecular Docking : Schiff bases derived from 2-nitrobenzyl compounds, including this compound, have been synthesized and characterized for their antibacterial activities. These compounds also underwent density functional theory and molecular docking studies, revealing their potential as antibacterial agents (Yusuf et al., 2020).

  • Anticancer Properties : Certain derivatives of this compound, such as mono Mannich bases containing vanillin moiety, have been synthesized and tested for their anticancer properties. These compounds showed significant cytotoxicities against various tumor cell lines, indicating their potential in cancer therapy (Tuğrak et al., 2017).

Properties

IUPAC Name

(2E)-2-[(3-nitrophenyl)methylidene]-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c18-16-13(10-12-5-1-2-7-15(12)16)8-11-4-3-6-14(9-11)17(19)20/h1-9H,10H2/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBSELSAFWNGFE-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)C1=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1C2=CC=CC=C2C(=O)/C1=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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